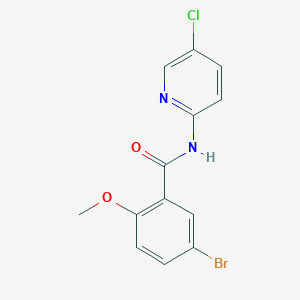![molecular formula C18H17N3O3 B5675462 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5675462.png)
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide is a chemical compound that belongs to the class of pyridazinones. This molecule has been studied extensively in scientific research for its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. It has also been shown to have an effect on the central nervous system by increasing the levels of certain neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, increase the levels of certain neurotransmitters in the central nervous system, and have insecticidal and herbicidal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide in lab experiments is its potential use as an anticancer agent. Another advantage is its potential use in treating neurological disorders. However, one limitation is that the mechanism of action of this compound is not fully understood.
Direcciones Futuras
There are several future directions for the study of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide. One direction is to further investigate its potential use as an anticancer agent and to study its mechanism of action. Another direction is to study its potential use in treating neurological disorders. In addition, further research could be done to explore its potential use as an insecticide and herbicide in agriculture.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various applications.
Métodos De Síntesis
The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide involves the reaction of 2-furylcarboxylic acid with hydrazine hydrate to form 3-(2-furyl)hydrazinecarboxylic acid. This intermediate is then reacted with acetic anhydride to form 3-(2-furyl)-6-oxo-1(6H)-pyridazinecarboxylic acid. Finally, this compound is reacted with 2-phenylethylamine to form the desired product.
Aplicaciones Científicas De Investigación
2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide has been studied extensively for its potential applications in medicine. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use as an insecticide and herbicide in agriculture.
Propiedades
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(19-11-10-14-5-2-1-3-6-14)13-21-18(23)9-8-15(20-21)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPVWYZGOLTUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5675389.png)


![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5675420.png)


![2-{1-(2-chloro-6-fluorobenzyl)-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5675447.png)
![2-[(5-bromo-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5675453.png)
![5-benzyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5675455.png)
![N-(4-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5675463.png)
![(4S)-1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-3,3,4-trimethyl-4-piperidinol](/img/structure/B5675471.png)

